molecular formula C18H11FN2OS B6582885 N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide CAS No. 6217-16-9

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide

Cat. No.: B6582885
CAS No.: 6217-16-9
M. Wt: 322.4 g/mol
InChI Key: KZVIXMDLBAKPRR-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide is a synthetic benzothiazole derivative offered as a high-purity compound for chemical and pharmaceutical research. Benzothiazoles represent a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological profiles and significant research value in developing novel therapeutic agents . The core benzothiazole structure is a key pharmacophore in many biologically active molecules, with documented potential in antimicrobial, anticancer, antitubercular, and antidiabetic research, among other areas . The incorporation of the 4-fluorobenzamide moiety is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its bioavailability and interaction with biological targets. This compound is strictly intended for laboratory research applications. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers handling this product are responsible for ensuring safe laboratory practices and compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIXMDLBAKPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405469
Record name N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-16-9
Record name N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Cyclization

The reaction involves condensing a brominated ketone with thiourea under reflux conditions. For example, 2-bromo-1-(naphthalen-1-yl)ethan-1-one (or analogous bromoketones) reacts with thiourea in ethanol at 66–80°C under nitrogen for 24 hours.

Procedure :

  • Dissolve the bromoketone (1.0 equiv) and thiourea (2.0 equiv) in ethanol.

  • Reflux at 80°C for 24 hours under nitrogen.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (25% THF/hexanes).

Key Data :

ParameterValueSource
Yield41%
Reaction Time24 hours
SolventEthanol

This method yields the thiazole amine core with moderate efficiency. The use of ethanol as a solvent ensures solubility of both reactants, while prolonged heating facilitates complete cyclization.

Amidation with 4-Fluorobenzoic Acid Derivatives

The second step involves coupling the benzothiazole amine with 4-fluorobenzoyl chloride to form the target amide. Two primary strategies are employed: direct aminolysis using a base or coupling-agent-mediated reactions.

Direct Aminolysis Using Sodium Hydride

Inspired by alkylation protocols for analogous thiazole amines, this method uses NaH as a base to deprotonate the amine, enabling nucleophilic attack on the acid chloride.

Procedure :

  • Dissolve benzo[g]benzothiazol-2-amine (1.0 equiv) and NaH (1.5 equiv) in THF.

  • Stir at room temperature for 1 hour.

  • Add 4-fluorobenzoyl chloride (1.5 equiv) dropwise and stir for 10 minutes.

  • Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography (16% EtOAc/hexanes).

Key Data :

ParameterValueSource
Yield17–18%
Reaction Time10 minutes
SolventTHF

While straightforward, this method suffers from moderate yields due to competing side reactions, such as over-alkylation or hydrolysis of the acid chloride.

ParameterValueSource
Expected Yield50–70%
Reaction Time12 hours
SolventDMF

Coupling agents improve yields by minimizing side reactions, though they require anhydrous conditions and costly reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DMF : THF is ideal for NaH-mediated reactions due to its inertness, while DMF enhances solubility in coupling-agent methods.

  • Temperature : Room-temperature reactions suffice for amidation, but cyclization requires reflux.

Comparative Analysis of Methodologies

MethodYieldCostComplexity
Direct Aminolysis17–18%LowModerate
Coupling Agents50–70%HighHigh

The coupling-agent method, though higher-yielding, involves expensive reagents, making direct aminolysis preferable for small-scale syntheses .

Chemical Reactions Analysis

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Medicinal Chemistry

Anti-Tubercular Activity
N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide has been investigated for its potential as an anti-tubercular agent. Recent studies have shown that benzothiazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis. The compound's structure allows for interactions with biological targets that are critical for the survival of the bacteria.

Case Study:
A study compared the inhibitory concentrations of various benzothiazole derivatives against M. tuberculosis, revealing that certain modifications in the benzothiazole structure enhanced anti-tubercular activity significantly compared to standard drugs .

Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives

Compound NameStructureIC50 (µM)Reference
This compoundStructure2.5
2-AminobenzothiazoleStructure3.0
6-NitrobenzothiazoleStructure4.5

Material Science

Organic Semiconductors and LEDs
The compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices. The incorporation of fluorine enhances electron mobility, which is crucial for efficient light emission.

Research Findings:
Studies have demonstrated that benzothiazole derivatives can improve the performance of organic light-emitting diodes (OLEDs) due to their ability to form stable charge transfer complexes.

Table 2: Performance Metrics of OLEDs Using Benzothiazole Derivatives

Compound NameLuminance (cd/m²)Efficiency (lm/W)Reference
This compound150020
2-Mercaptobenzothiazole120015
6-Nitrobenzothiazole80010

Industrial Chemistry

Synthesis Intermediates
In industrial chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical properties facilitate the development of new compounds with enhanced biological activities.

Synthesis Methodology:
The compound can be synthesized via the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. This method allows for high yields and purity, making it suitable for industrial applications.

Table 3: Synthesis Pathways for this compound

Reaction StepReagentsConditionsYield (%)
Synthesis2-Aminobenzenethiol + 4-Fluorobenzoyl chlorideRoom temperature, DCM>90
PurificationColumn chromatography--

Mechanism of Action

The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells . The compound’s interaction with other molecular targets and pathways may vary depending on its specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide-heterocycle scaffold with several analogs (Table 1). Key structural variations include:

  • Heterocyclic Core : The benzo[g][1,3]benzothiazole system differs from simpler benzothiazoles (e.g., benzo[d]thiazole in ) or imidazothiazoles (), which may alter π-π stacking and hydrogen-bonding capabilities.
  • Substituents : The 4-fluoro group on the benzamide moiety contrasts with bulkier substituents like butoxy () or trifluoromethyl (), impacting lipophilicity and electronic effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type
N-Benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide C₁₉H₁₂FN₂OS 347.39 4-fluoro, benzothiazole Benzo[g]benzothiazole
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () C₂₄H₂₂N₂O₂S 402.50 4-butoxy, benzothiazole Benzo[d]thiazole
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide () C₂₃H₁₄BrF₃N₂OS 503.33 4-bromo, trifluoromethyl-thiazole Thiazole
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide () C₁₉H₁₅F₂N₃OS 371.40 4-fluoro, imidazothiazole Imidazo[2,1-b]thiazole

Physicochemical and Spectral Properties

  • Hydrogen Bonding : The target compound’s intramolecular C=O⋯H–N bond (2.02 Å) and intermolecular N–H⋯S interactions (2.54 Å) differ from the N–H⋯O/S networks in triazole-thiones () .
  • Spectral Data : The IR spectrum shows ν(C=O) at 1682 cm⁻¹ and ν(N–H) at 3278–3319 cm⁻¹, aligning with benzamide-thiazole derivatives but distinct from triazole-thiones lacking C=O bands .

Biological Activity

N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, particularly in the context of anti-tubercular and antitumor properties.

  • IUPAC Name : this compound
  • Molecular Formula : C18H11FN2OS
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 6217-16-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine and an organic solvent like dichloromethane. This reaction can be optimized through various synthetic routes including continuous flow synthesis and microwave-assisted synthesis to enhance yield and purity.

Antitubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. Research indicates that benzothiazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis. The activity was assessed through in vitro assays where the compound demonstrated comparable potency to standard anti-TB drugs .

Key Findings :

  • Inhibitory concentrations were established, showing effective results against multiple strains of M. tuberculosis.
  • Structure-activity relationship (SAR) studies indicated that modifications to the benzothiazole core could enhance biological activity .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Study Results :

  • Compounds derived from benzothiazole exhibited higher antitumor activity compared to other derivatives like benzimidazoles.
  • Cytotoxicity assays indicated that the compound effectively induced apoptosis in cancer cells, with IC50 values suggesting strong activity against lung cancer cell lines (A549, HCC827) and others .
Cell Line IC50 Value (µM) Activity Type
A5496.26 ± 0.33Antitumor
HCC8276.48 ± 0.11Antitumor
NCI-H35820.46 ± 8.63Antitumor

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may interact with DNA, particularly binding within the minor groove of AT-rich regions, which could lead to disruption of cellular processes and induction of apoptosis in cancer cells .

Case Studies

Several case studies have been documented that illustrate the efficacy of benzothiazole derivatives:

  • Study on Antitubercular Activity :
    • Conducted by researchers who synthesized various benzothiazole derivatives.
    • Results showed that modifications led to enhanced activity against M. tuberculosis compared to existing treatments .
  • Antitumor Efficacy :
    • A study evaluated multiple derivatives on human lung cancer cell lines.
    • The findings indicated a significant reduction in cell viability with specific derivatives leading to apoptosis .

Q & A

Basic: What are the critical spectroscopic techniques for characterizing N-benzo[g][1,3]benzothiazol-2-yl-4-fluorobenzamide, and how are they applied?

Answer:
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the benzothiazole core, fluorophenyl group, and amide linkage. For example, the fluorine atom in the 4-fluorobenzamide moiety induces distinct splitting patterns in aromatic protons .
  • HRMS : Validates molecular weight and isotopic distribution, ensuring purity and structural integrity. For derivatives, fragmentation patterns help identify substituent positions .
  • X-ray crystallography (where applicable) resolves crystal packing and hydrogen-bonding interactions, as seen in structurally similar compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where intermolecular N–H⋯N bonds stabilize dimers .

Basic: What synthetic routes are commonly employed for benzothiazole-linked benzamides, and how are reaction conditions optimized?

Answer:
Synthesis typically involves:

  • Amide coupling : Reacting a benzothiazol-2-amine with 4-fluorobenzoyl chloride in pyridine or DMF under inert conditions. Temperature (0–25°C) and stoichiometric control minimize side reactions like over-acylation .
  • Thiazole ring formation : Cyclization of thioamide precursors with α-haloketones, optimized by adjusting pH (neutral to mildly acidic) and solvent polarity (e.g., ethanol/water mixtures) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) isolates the target compound. TLC monitors reaction progress .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HepG2 for anticancer activity) and controls. For example, benzothiazole derivatives show variable IC50 values depending on ATP concentration in kinase inhibition assays .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. Fluorine at the 4-position enhances membrane permeability but may reduce solubility, conflicting with in vitro/in vivo results .
  • Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .

Advanced: What methodologies elucidate the mechanism of action for benzothiazole-containing benzamides in enzyme inhibition?

Answer: Key approaches:

  • Molecular docking : Simulate binding to target enzymes (e.g., PFOR enzyme in anaerobic organisms) using software like AutoDock Vina. The benzothiazole core and fluorophenyl group often occupy hydrophobic pockets, validated by crystallographic data .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Kinetic assays : Measure enzyme activity under varying substrate/inhibitor concentrations. For example, Lineweaver-Burk plots can identify inhibition type (e.g., uncompetitive inhibition observed in similar thiazole derivatives) .

Advanced: How can researchers optimize reaction yields and minimize byproducts during synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amide coupling, while toluene reduces side reactions in cyclization steps .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation or CuI for Ullmann-type couplings in heterocycle formation .
  • Temperature control : Low temperatures (0–5°C) suppress hydrolysis of acid chlorides, while reflux conditions drive thiazole ring closure .
  • In-line analytics : Employ HPLC-MS to detect intermediates and adjust stoichiometry in real time .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Anticancer agents : The benzothiazole scaffold intercalates DNA or inhibits topoisomerases, while the 4-fluorobenzamide group enhances bioavailability .
  • Antimicrobials : Disrupts bacterial membrane synthesis, as seen in analogs like N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide, which inhibit Gram-positive pathogens .
  • Enzyme probes : Fluoro-substituted benzamides serve as radiotracers in PET imaging, targeting overexpressed receptors in tumors .

Advanced: What strategies are effective for improving the solubility and bioavailability of this compound?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal lattice energy, as demonstrated for fluorinated benzothiazoles .
  • Nanoparticle encapsulation : Lipid-based carriers improve plasma half-life, critical for in vivo efficacy studies .

Advanced: How do researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound binding, confirming target interaction .
  • Fluorescence polarization : Track displacement of fluorescently labeled ligands in competitive binding assays .
  • CRISPR knockouts : Validate phenotype rescue in target-deficient cell lines, ruling off-target effects .

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